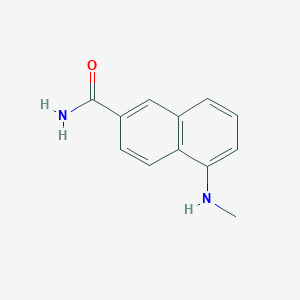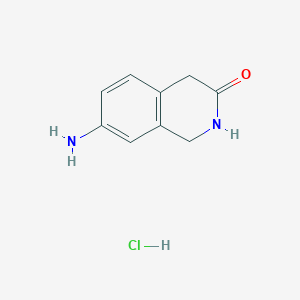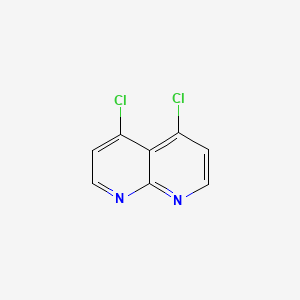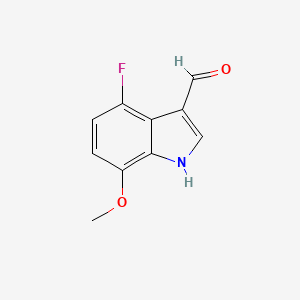
4-Fluoro-7-methoxyindole-3-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-7-methoxyindole-3-carboxaldehyde is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of fluorine and methoxy groups in the indole ring enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-7-methoxyindole-3-carboxaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoro-7-methoxyindole.
Formylation: The indole derivative undergoes a formylation reaction to introduce the carboxaldehyde group at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Purification: Advanced purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-7-methoxyindole-3-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 4-Fluoro-7-methoxyindole-3-carboxylic acid.
Reduction: 4-Fluoro-7-methoxyindole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluoro-7-methoxyindole-3-carboxaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-fluoro-7-methoxyindole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling and function.
Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparación Con Compuestos Similares
4-Fluoro-7-methoxyindole-3-carboxaldehyde can be compared with other similar compounds such as:
4-Methoxyindole-3-carboxaldehyde: Lacks the fluorine atom, which may result in different chemical and biological properties.
5-Fluoroindole-3-carboxaldehyde: The fluorine atom is positioned differently, affecting its reactivity and applications.
7-Methoxyindole-3-carboxaldehyde: Lacks the fluorine atom, which may influence its chemical stability and biological activity.
Uniqueness: The presence of both fluorine and methoxy groups in this compound makes it unique, as these substituents can significantly alter its electronic properties, reactivity, and potential biological activities compared to other indole derivatives.
Propiedades
Fórmula molecular |
C10H8FNO2 |
|---|---|
Peso molecular |
193.17 g/mol |
Nombre IUPAC |
4-fluoro-7-methoxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H8FNO2/c1-14-8-3-2-7(11)9-6(5-13)4-12-10(8)9/h2-5,12H,1H3 |
Clave InChI |
MCNNKJQZEKYVEW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C=C1)F)C(=CN2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isoxazole, 4-[(1,1-dimethylethyl)dimethylsilyl]-5-methyl-](/img/structure/B15069876.png)

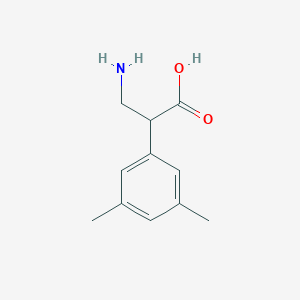
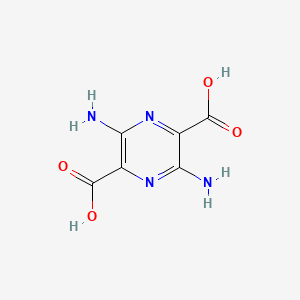
![3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B15069920.png)
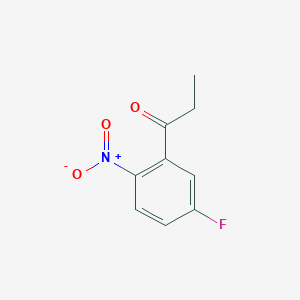
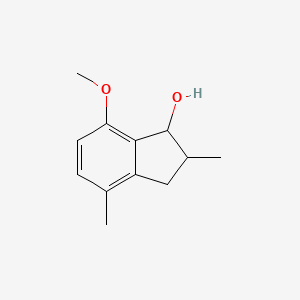
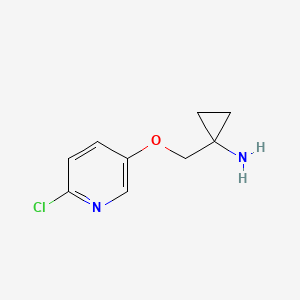
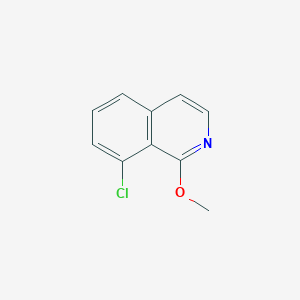
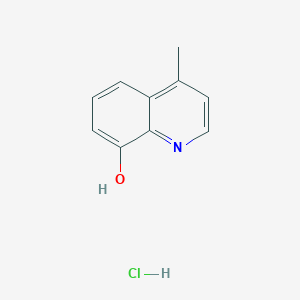
![[1,4]Thiazepino[5,6-b]indolizine](/img/structure/B15069963.png)
